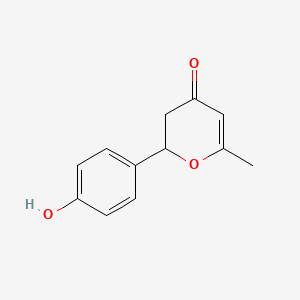

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

描述

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring. Phenolic compounds are known for their diverse chemical properties and applications, particularly in the fields of chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

科学研究应用

Antioxidant Properties

One of the most significant applications of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is its role as an antioxidant. Research indicates that this compound exhibits strong free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of derivatives of this compound by testing their ability to scavenge various radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)). The results demonstrated that the presence of hydroxyl groups significantly enhances the antioxidant activity, making it a valuable compound in food preservation and health supplements .

Pharmaceutical Applications

The compound is also explored for potential pharmaceutical applications due to its structural similarities to known bioactive compounds. Its derivatives have been investigated for antibacterial and anti-inflammatory properties.

Case Study: Antibacterial Activity

In a research project focusing on the synthesis of new derivatives based on this compound, several compounds showed promising antibacterial activity against various strains of bacteria. The modifications made to the hydroxyl groups were found to affect the overall potency of these derivatives .

Food Science Applications

In food science, this compound is recognized for its potential as a natural preservative due to its antioxidant properties. It can be utilized in enhancing the shelf-life and safety of food products.

Data Table: Comparison of Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Synthetic Derivative A | 75 | 80 |

| Synthetic Derivative B | 60 | 70 |

作用机制

The mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. It can modulate enzyme activity, interact with cellular receptors, and affect signal transduction pathways .

相似化合物的比较

Similar Compounds

4-Hydroxyphenyl)-2-butanol: Known for its skin-whitening properties.

Phenolic Antioxidants: Includes compounds like hydroxybenzoic acids and flavonoids

Uniqueness

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyran ring and hydroxyl group contribute to its versatility in various applications .

生物活性

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, also known by its CAS number 1167483-18-2, is a compound belonging to the class of 4H-pyrans. This compound has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.22 g/mol

- CAS Number : 1167483-18-2

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study evaluated the antioxidant capabilities of various derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)). The results demonstrated that the free hydroxyl groups in the structure play a crucial role in enhancing antioxidant activity. Specifically, the presence of hydroxyl groups at specific positions was found to significantly improve the scavenging ability against free radicals .

Antimicrobial Activity

The antimicrobial potential of 4H-pyran derivatives has been extensively studied. A synthesis of various 4H-pyran compounds showed promising results against Mycobacterium bovis (BCG) and various fungal strains. The study indicated that these compounds possess notable antifungal and anti-tuberculosis activities, suggesting their potential as therapeutic agents against resistant strains .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | Mycobacterium bovis |

| Various derivatives | Antifungal | Fungal strains |

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. These compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative was tested against various cancer cell lines and exhibited significant cytotoxicity, which was attributed to its ability to induce oxidative stress within cancer cells .

Case Studies

- Antioxidant Study : A recent study synthesized several hydroxyl-protected derivatives of DDMP (a related compound) to investigate their antioxidant properties. The findings revealed that modifications to the hydroxyl groups significantly impacted their ability to scavenge free radicals, highlighting the importance of structural features in determining biological activity .

- Antimicrobial Evaluation : In a systematic evaluation of pyran derivatives against Mycobacterium bovis, researchers reported that several compounds demonstrated substantial antimicrobial activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds. This suggests a potential for these compounds in developing new treatments for tuberculosis .

属性

IUPAC Name |

2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXNQGVHWYOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657515 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167483-18-2 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the structural characteristics of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one?

A1: The study primarily focuses on the isolation and structural elucidation of two new phenols from Scutellaria barbata. The structure of this compound was determined using spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] While the exact molecular formula and weight are not provided in the abstract, these spectroscopic methods provide crucial information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. For a detailed understanding of the spectroscopic data, it would be necessary to refer to the full research article.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。